(2S,3S,4S,5R)-6-((5,7-Dichloroquinolin-8-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
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Overview
Description
The compound (2S,3S,4S,5R)-6-((5,7-Dichloroquinolin-8-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid is a complex organic molecule featuring a quinoline moiety linked to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 5,7-dichloroquinoline and a suitable tetrahydropyran derivative.
Reaction Steps:
Reaction Conditions: Typical conditions involve the use of organic solvents like dichloromethane or ethanol, with catalysts such as palladium on carbon for hydrogenation steps, and bases like sodium hydroxide for deprotection.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Reactors: To enhance reaction efficiency and yield.
Automated Systems: For precise control of reaction parameters.
Purification Techniques: Such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the tetrahydropyran ring.
Reduction: Reduction reactions can target the quinoline moiety, potentially modifying its electronic properties.
Substitution: The dichloro groups on the quinoline ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Medicine
Drug Development: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Diagnostics: Used in the development of diagnostic tools for detecting specific biomolecules.
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets:
Enzyme Binding: Inhibits enzyme activity by binding to the active site or allosteric sites.
Receptor Modulation: Modulates receptor activity, affecting signal transduction pathways.
DNA Intercalation: Intercalates into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4S,5R)-6-((5,7-Dichloroquinolin-8-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid: can be compared with other quinoline derivatives and tetrahydropyran compounds such as:
Uniqueness
Structural Features: The combination of a quinoline moiety with a tetrahydropyran ring is unique and contributes to its distinct biological activity.
Biological Activity: Exhibits a broader spectrum of activity compared to similar compounds, making it a versatile candidate for various applications.
This compound , covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
(2S,3S,4S,5R)-6-(5,7-dichloroquinolin-8-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO7/c16-6-4-7(17)12(8-5(6)2-1-3-18-8)24-15-11(21)9(19)10(20)13(25-15)14(22)23/h1-4,9-11,13,15,19-21H,(H,22,23)/t9-,10-,11+,13-,15?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVOIJDMHFKDIM-YLWMSMGXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40951-47-1 |
Source
|
Record name | 5,7-Dichloro-8-hydroxyquinoline beta-D-glucuronide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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